4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Esterification: The 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Ethoxymethylation: The thiol is then ethoxymethylated using ethyl chloroformate to form 5-(ethoxymethyl)-1,3,4-thiadiazole-2-thiol.
Amidation: Finally, the thiol is reacted with 4-chlorobenzoyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and antifungal agent.
Agricultural Sciences: The compound is studied for its potential use as a pesticide or herbicide.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: The compound can be used in the synthesis of other complex molecules for various industrial purposes
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Protein Binding: It can bind to proteins, altering their structure and function, which can lead to various biological effects.
Pathways Involved: The compound may affect pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methoxybenzyl)benzamide
- 4-chloro-N,N-dimethylbenzamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific structural features, such as the ethoxymethyl group on the thiadiazole ring and the chlorine atom on the benzamide ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H12ClN3O2S |
---|---|
Molecular Weight |
297.76 g/mol |
IUPAC Name |
4-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C12H12ClN3O2S/c1-2-18-7-10-15-16-12(19-10)14-11(17)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,16,17) |
InChI Key |
UGPVWUNRIDDZKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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